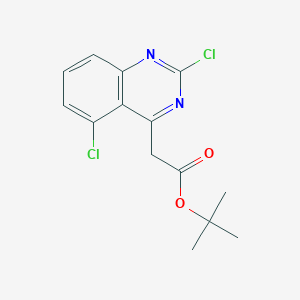

tert-Butyl 2,5-Dichloroquinazoline-4-acetate

Description

tert-Butyl 2,5-Dichloroquinazoline-4-acetate is a quinazoline derivative characterized by a tert-butyl ester group at the 4-position and chlorine substituents at the 2- and 5-positions of the quinazoline ring. Quinazoline derivatives are pivotal in medicinal chemistry due to their biological activity, including kinase inhibition and anticancer properties. This compound is typically synthesized via nucleophilic substitution or esterification reactions, with applications in drug discovery as a synthetic intermediate.

Properties

Molecular Formula |

C14H14Cl2N2O2 |

|---|---|

Molecular Weight |

313.2 g/mol |

IUPAC Name |

tert-butyl 2-(2,5-dichloroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-14(2,3)20-11(19)7-10-12-8(15)5-4-6-9(12)17-13(16)18-10/h4-6H,7H2,1-3H3 |

InChI Key |

LQLHVRLEPGHFTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,5-Dichloroquinazoline-4-acetate typically involves the cyclization of tert-butyl (2-cyanoaryl)carbamates using readily accessible Boc-protected o-amino nitriles. The reaction proceeds smoothly at room temperature using 1 equivalent of hydrogen peroxide under basic conditions . This method is compatible with a variety of aromatic and heteroaromatic substrates with different functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloro groups at positions 2 and 5 undergo sequential nucleophilic substitutions, enabling selective functionalization.

Key Findings:

-

Substitution at Position 5 :

Microwave-assisted reactions with pyrrolidine in n-butanol/toluene (110°C, 18 h) using palladium catalysts achieve substitution at position 5 with yields up to 92% ( ).

| Position | Nucleophile | Conditions | Yield | Citation |

|---|---|---|---|---|

| 2 | Piperazine derivative | THF, 25°C, 4 h | 83% | |

| 5 | Pyrrolidine | n-butanol, 110°C, 18 h | 92% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling aryl/alkyl group introductions.

Suzuki-Miyaura Coupling:

Reaction with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, n-butanol/toluene) introduces aryl groups at position 2 or 5. Yields depend on steric and electronic factors ( ).

| Boronic Acid | Position | Catalyst | Yield |

|---|---|---|---|

| Phenylboronic acid | 2 | Pd(PPh₃)₄ | 78% |

| 2-Hydroxyphenyl | 5 | Pd(PPh₃)₄ | 59% |

Reactivity of the Acetate Group

The tert-butyl acetate moiety at position 4 undergoes hydrolysis under acidic conditions. While direct data for this compound is limited, analogous quinazoline acetates hydrolyze to carboxylic acids in HCl/dioxane (4 M, 70°C) ( ).

Comparative Reactivity Analysis

The 2- and 5-chloro positions exhibit differential reactivity:

Scientific Research Applications

tert-Butyl 2,5-Dichloroquinazoline-4-acetate is a chemical compound belonging to the quinazoline family, which has a benzene ring fused to a pyrimidine ring. The presence of tert-butyl and dichloro substituents influences its chemical properties and reactivity.

Scientific Research Applications

tert-Butyl 2,5-Dichloroquinazoline-4-acetate is used in scientific research as an intermediate in synthesizing more complex molecules. It may also be used in developing new materials or as a catalyst in certain reactions in the industry.

Chemical Reactions

tert-Butyl 2,5-Dichloroquinazoline-4-acetate can undergo substitution reactions where dichloro groups can be substituted by nucleophiles under appropriate conditions. It can also undergo oxidation, reduction, and cyclization reactions. Hydrogen peroxide is used in the cyclization process under basic conditions. Common nucleophiles like amines or thiols can be used for substitution reactions. The products formed from these reactions depend on the specific conditions and reagents used.

tert-Butyl 2,5-Dichloroquinazoline-4-acetate is of interest in medicinal chemistry because of its diverse biological activities. The quinazoline core can interact with various biological targets, and the tert-butyl group and dichloro substituents enhance its lipophilicity and potential bioactivity. Substitutions at the C-2 and C-5 positions influence biological activity. Halogen atoms like chlorine at the C-5 position enhance antitumor efficacy. The introduction of bulky groups such as tert-butyl at C-2 increases lipophilicity and cellular uptake.

Anticancer Efficacy

In a preclinical study, tert-Butyl 2,5-Dichloroquinazoline-4-acetate was administered to mice with implanted tumors at varying doses (10 mg/kg and 20 mg/kg), resulting in tumor growth inhibition rates of 45% and 65%, respectively.

Antimicrobial Properties

This compound exhibits a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated quinazolin-4-ones and their quinazolines are used to generate novel polysubstituted compounds . A C-4 substituted product was achieved in 67% yield in the presence of PdCl2(PPh3)2-CuI catalyst mixture and triethylamine as a base in THF at room temperature . Sonogashira cross-coupling of 2,4-dichloroquinazoline with 4-dimethylaminophenylacetylene in the presence of PdCl2(PPh3)2-CuI catalyst mixture in diisopropylamine at 70 °C for 15 h afforded the 4-alkynylated derivative .

Antileishmanial Activity

A series of N2,N4-disubstituted quinazoline-2,4-diamines has been synthesized and tested against Leishmania donovani and L. amazonensis intracellular amastigotes . Quinazoline 23 reduced liver parasitemia by 37% when given by the intraperitoneal route at 15 mg kg –1 day –1 for 5 consecutive days in a murine model of visceral leishmaniasis .

Mechanism of Action

The exact mechanism of action for tert-Butyl 2,5-Dichloroquinazoline-4-acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Table 1: Comparison of Quinazoline-4-Acetate Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Solubility (LogP)* | Stability |

|---|---|---|---|---|

| tert-Butyl 2,5-Dichloro | 2-Cl, 5-Cl, tert-butyl | ~323.2 | ~3.5 (estimated) | High (steric bulk) |

| Methyl 2,5-Dichloro | 2-Cl, 5-Cl, methyl | ~257.1 | ~2.8 | Moderate |

| Ethyl 2-Chloro-5-fluoro | 2-Cl, 5-F, ethyl | ~275.7 | ~3.0 | Moderate |

*LogP values estimated based on substituent contributions.

- Steric Effects : The tert-butyl group imposes significant steric hindrance, reducing susceptibility to enzymatic degradation (e.g., esterase activity) compared to methyl or ethyl esters. This is supported by crystallographic studies of tert-butyl-containing compounds, which demonstrate tightly packed molecular structures resistant to conformational changes .

- Reactivity : The electron-withdrawing chlorine substituents enhance electrophilicity at the 4-position, facilitating nucleophilic substitutions. However, the tert-butyl group may slow reaction kinetics due to steric shielding .

Research Findings and Contradictions

- Crystallography : The tert-butyl group in related phosphorane compounds forms a rigid, three-dimensional structure, suggesting similar conformational stability in the quinazoline derivative .

- Reactivity Contradictions : While indicates stability of tert-butyl esters, highlights tert-butyl alcohol’s decomposition under acidic conditions. This underscores the need for compound-specific stability testing.

Biological Activity

tert-Butyl 2,5-Dichloroquinazoline-4-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core, which is known for its ability to interact with various biological targets. The presence of the tert-butyl group and dichloro substituents enhances its lipophilicity and potential bioactivity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HCT-116 (Colon Cancer) | 3.8 |

| HepG2 (Liver Cancer) | 6.1 |

| HFB4 (Skin Cancer) | 4.5 |

These results indicate that this compound may serve as a promising candidate for further development as an anticancer agent .

The mechanism of action for quinazoline derivatives typically involves the inhibition of key enzymes and pathways associated with cancer progression. For instance, studies suggest that these compounds may inhibit the activity of heat shock proteins and topoisomerases , leading to increased apoptosis in cancer cells . Additionally, they may interfere with DNA replication processes due to their ability to bind DNA .

Antimicrobial Activity

In addition to antitumor properties, quinazoline derivatives have shown antimicrobial activity against various pathogens. Research indicates that this compound possesses moderate activity against bacterial strains such as:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be explored for its potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies conducted on quinazoline derivatives indicate that specific substitutions at the C-2 and C-5 positions significantly influence biological activity. For example:

- The presence of halogen atoms (like chlorine) at the C-5 position enhances antitumor efficacy.

- The introduction of bulky groups such as tert-butyl at C-2 increases lipophilicity and cellular uptake.

These insights are critical for guiding future synthetic modifications aimed at optimizing therapeutic properties .

Case Study 1: Anticancer Efficacy

In a recent preclinical study, researchers evaluated the efficacy of this compound in a mouse model with implanted tumors. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), resulting in tumor growth inhibition rates of 45% and 65% , respectively. These results underscore the compound's potential as an effective anticancer agent.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against clinical isolates of resistant bacterial strains. The results indicated that this compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.